Chemical Properties, Synthesis, and Pharmaceutical Applications of Methyl 6-isopropylnicotinate
Chemical Properties, Synthesis, and Pharmaceutical Applications of Methyl 6-isopropylnicotinate
Executive Summary
Methyl 6-isopropylnicotinate (CAS: 84625-02-5) is a highly versatile pyridine-based building block utilized extensively in modern medicinal chemistry[1]. Featuring an electron-withdrawing methyl ester and an electron-donating, sterically bulky isopropyl group, this scaffold is engineered for stability and functionalization. It serves as a critical intermediate in the synthesis of neurotherapeutics—specifically Miro2 reducers for neurodegenerative diseases—and T-type calcium channel antagonists[2][3]. This whitepaper provides a comprehensive technical guide to its chemical properties, validated synthetic workflows, and downstream applications.
Chemical Identity & Structural Logic
The strategic placement of functional groups on the pyridine ring of Methyl 6-isopropylnicotinate dictates its utility in drug discovery:
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C6-Isopropyl Group: In medicinal chemistry, the C6 position of a pyridine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The bulky isopropyl group provides steric shielding, thereby improving the metabolic half-life of downstream drug candidates[2]. Furthermore, it increases lipophilicity (LogP), a mandatory requirement for crossing the blood-brain barrier (BBB) in central nervous system (CNS) therapeutics[2].
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C3-Methyl Ester: This moiety acts as a chemoselective electrophilic handle. It remains stable under catalytic hydrogenation but can be readily reduced to an alcohol or hydrolyzed to a carboxylic acid for subsequent amidation or cross-coupling[3][4].
Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 6-isopropylnicotinate |
| CAS Registry Number | 84625-02-5[1] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1] |
| Physical State | Colorless oil (at standard temperature and pressure)[2] |
| Typical Purity | >98% (Commercial Specification)[1] |
Experimental Methodologies: Synthesis & Derivatization
The following protocols outline the synthesis of Methyl 6-isopropylnicotinate and its downstream reduction. These workflows are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.
Protocol 1: Catalytic Hydrogenation to Methyl 6-isopropylnicotinate
Objective: Chemoselective reduction of the isopropenyl double bond without reducing the pyridine ring or the ester moiety[2][3].
Reagents:
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Methyl 6-(prop-1-en-2-yl)nicotinate (2.5 g)
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10% Palladium on Carbon (Pd/C) (1.46 mL equivalent/mass)
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Anhydrous Methanol (MeOH) (20 mL)
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Hydrogen gas (H₂)
Step-by-Step Methodology:
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Solvation: Dissolve 2.5 g of the precursor in 20 mL of MeOH. Causality: Methanol is chosen as a polar protic solvent because it stabilizes the transition state of the hydrogenation process and provides excellent solubility for both the substrate and H₂ gas.
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Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10% Pd/C. Causality: Adding dry Pd/C in the presence of methanol vapors and oxygen can cause ignition; an inert atmosphere ensures safety.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or 1 atm pressure manifold). Stir vigorously at room temperature for 2 hours[2].
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In-Process Monitoring (Self-Validation): Sample the reaction and analyze via LC/MS. The reaction is deemed complete when the precursor mass ([M+H]⁺ = 178) is fully consumed and replaced by the target mass ([M+H]⁺ = 180)[2].
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH to ensure complete product recovery.
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Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography to yield Methyl 6-isopropylnicotinate (approx. 2.0 g) as a colorless oil[2].
Protocol 2: Hydride Reduction to (6-isopropylpyridin-3-yl)methanol
Objective: Conversion of the C3-ester to a primary alcohol to create a nucleophilic handle for downstream etherification or halogenation[2][4].
Reagents:
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Methyl 6-isopropylnicotinate (1.5 g)
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Lithium Aluminum Hydride (LiAlH₄) (0.95 g)
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Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology:
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Preparation: Dissolve 1.5 g of the ester in 10 mL of anhydrous THF and chill to 0°C in an ice bath. Causality: THF strongly coordinates the lithium ion, enhancing the reactivity of the hydride. Anhydrous conditions are critical as LiAlH₄ reacts violently with moisture.
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Reduction: Add 0.95 g of LiAlH₄ portion-wise to control the exothermic release of hydrogen gas[2].
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Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours[2]. Monitor via TLC or LC/MS until the ester is consumed.
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Quenching (Fieser Method): To validate safety and yield, quench the reaction using the Fieser method: For every
grams of LiAlH₄, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O. Causality: This specific sequence traps the aluminum salts as a granular, easily filterable white precipitate rather than a stubborn emulsion. -
Extraction & Purification: Filter the salts, extract the aqueous layer twice with Ethyl Acetate (EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via column chromatography (Petroleum Ether : Ethyl Acetate = 1:1) to isolate the target alcohol[2].
Synthetic workflow from precursor to methyl 6-isopropylnicotinate and downstream derivatives.
Pharmacological Significance & Application
Methyl 6-isopropylnicotinate is not an end-product but a highly optimized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
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Miro2 Reducers for Neurodegenerative Diseases: Mitochondrial dynamics (fusion, fission, and transport) are often impaired in neurodegenerative conditions like Alzheimer's and Parkinson's diseases[2]. Miro2 is a mitochondrial Rho GTPase that regulates mitochondrial transport along microtubules. Derivatizing Methyl 6-isopropylnicotinate yields potent Miro2 reducers, which help restore mitochondrial quality control and promote mitophagy (the degradation of defective mitochondria) in neuronal axons[2].
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T-type Calcium Channel Antagonists: The exact same core scaffold is utilized to synthesize T-type calcium channel antagonists[3]. These channels are low-voltage activated and play a critical role in regulating neuronal excitability. Antagonists derived from this pyridine building block are investigated for their efficacy in treating neuropathic pain and epilepsy[3].
Pharmacological applications of methyl 6-isopropylnicotinate in drug discovery.
Analytical Characterization Data
To ensure the structural integrity of the synthesized Methyl 6-isopropylnicotinate, ¹H NMR spectroscopy is employed. The following table summarizes the validated chemical shifts, which confirm the successful reduction of the isopropenyl group to an isopropyl group while leaving the pyridine ring intact[2][3].
¹H NMR (400 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| C2-H | 9.01 | Doublet (d) | 2.1 | 1H | Pyridine aromatic proton (ortho to N, highly deshielded) |
| C4-H | 8.29 | Doublet of doublets (dd) | 8.2, 2.1 | 1H | Pyridine aromatic proton |
| C5-H | 7.44 | Doublet (d) | 8.2 | 1H | Pyridine aromatic proton (ortho to isopropyl group) |
| O-CH₃ | 3.93 | Singlet (s) | - | 3H | Methyl ester protons |
| CH | 3.13 | Multiplet (m) | - | 1H | Isopropyl methine proton |
| CH₃ | 1.32 | Doublet (d) | 6.9 | 6H | Isopropyl methyl protons |
References
- World Intellectual Property Organization.Methods of lowering miro2 to treat neurodegenerative diseases (WO2024081653A2). Source: Google Patents.
- World Intellectual Property Organization.T-type calcium channel antagonists and uses thereof (WO2022216386A2). Source: Google Patents.
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MolAid Chemical Database. (6-isopropyl-3-pyridyl)methanol | 107756-02-5. Source: MolAid. URL: [Link]
Sources
- 1. 84625-02-5|Methyl 6-isopropylnicotinate|BLD Pharm [bldpharm.com]
- 2. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases - Google Patents [patents.google.com]
- 3. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]
- 4. (6-异丙基-3-吡啶基)甲醇 - CAS号 107756-02-5 - 摩熵化学 [molaid.com]



